molecular formula C18H19NOS B5368292 2-(allylthio)-N-(2-ethylphenyl)benzamide

2-(allylthio)-N-(2-ethylphenyl)benzamide

Cat. No.: B5368292
M. Wt: 297.4 g/mol
InChI Key: WGMULIGOHVPBTI-UHFFFAOYSA-N
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Description

2-(Allylthio)-N-(2-ethylphenyl)benzamide is a benzamide derivative characterized by an allylthio group (-S-CH₂-CH=CH₂) at the 2-position of the benzamide core and an N-(2-ethylphenyl) substituent. Benzamide derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and antioxidant effects, often modulated by substituents on the aromatic ring and the amide side chain .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-prop-2-enylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-3-13-21-17-12-8-6-10-15(17)18(20)19-16-11-7-5-9-14(16)4-2/h3,5-12H,1,4,13H2,2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMULIGOHVPBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The N-(2-ethylphenyl) group may enhance lipophilicity relative to smaller alkyl chains (e.g., propyl in [2,4]) or polar substituents (e.g., hydroxyphenethyl in [8]), affecting bioavailability .
Table 2: Pharmacological Profiles of Analogs
Compound Name Biological Activity Mechanism/Findings
W1 [1] Antimicrobial, Anticancer IC₅₀ values: 12–25 µM (bacterial strains); apoptosis induction in cancer cells
THHEB [8] Antioxidant DPPH scavenging IC₅₀ = 22.8 µM; protects DNA from hydroxyl radicals
N-(Benzimidazol-1-yl methyl)benzamides [11] Anti-inflammatory, Analgesic 100 mg/kg dose reduces edema (p < 0.05); low gastric toxicity
Sigma receptor-binding benzamides [10] Prostate tumor imaging/therapy High tumor uptake (radioiodinated analogs); inhibits colony formation

Key Observations :

  • Substituents critically modulate activity: nitro groups (W1) enhance antimicrobial effects, while hydroxyl groups (THHEB) drive antioxidant capacity .
  • [9], [10]).

Theoretical and Computational Insights

  • DFT Calculations : For 2-(N-allylsulfamoyl)-N-propylbenzamide, B3LYP/6-311G(d,p) calculations revealed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity . Allylthio derivatives may exhibit narrower gaps due to sulfur’s electron-donating effects.
  • Hirshfeld Surface Analysis : Intermolecular interactions in [2,4] are dominated by H-bonding (N–H⋯O) and van der Waals forces. The allylthio group’s larger steric bulk may alter packing efficiency compared to sulfamoyl analogs .

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